molecular formula C11H9FN2O2 B11888285 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid

5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid

Cat. No.: B11888285
M. Wt: 220.20 g/mol
InChI Key: NFIVSPPKGVOGKR-UHFFFAOYSA-N
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Description

5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid is a functionalized quinoline derivative designed for antimicrobial research and development. This compound serves as a versatile chemical scaffold for constructing novel quinolone antibacterial agents . Its core structure incorporates key pharmacophores associated with biological activity: the carboxylic acid moiety at the 2-position and a fluorine atom at the 6-position are common features in synthetic antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV . The specific substitution pattern on this quinoline core, including the 5-amino and 8-methyl groups, is of significant interest for structure-activity relationship (SAR) studies. Research on analogous non-fluoroquinolones has demonstrated that strategic modifications at these positions can yield compounds with potent Gram-positive activity, sometimes comparable to established drugs like ciprofloxacin . This makes the compound a valuable precursor for synthesizing new candidates to address the growing challenge of antibiotic resistance . Beyond antibacterial applications, the quinoline scaffold is widely investigated for diverse therapeutic areas, including anticancer, antimalarial, and antiviral agents, highlighting its broad utility in medicinal chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-5-4-7(12)9(13)6-2-3-8(11(15)16)14-10(5)6/h2-4H,13H2,1H3,(H,15,16)

InChI Key

NFIVSPPKGVOGKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2)C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Fluoroalkyl Amino Reagent (FAR)-Mediated Cyclization

A scalable method employs fluoroalkyl amino reagents (FARs), anilines, and fluorinated acetoacetates in a one-pot cyclization reaction. This approach enables simultaneous introduction of fluorine and methyl groups at positions 6 and 8, respectively. Key parameters include:

  • Reagents : FARs (e.g., CF₃CH₂NH₂) for fluorine incorporation

  • Temperature : 90–110°C under anhydrous conditions

  • Solvent : Toluene or DMF for optimal cyclization efficiency

  • Yield : 68–72% for the cyclized intermediate

This method benefits from atom economy but requires careful handling of moisture-sensitive intermediates.

Diels-Alder Cycloaddition with Functionalized Dienophiles

Alternative routes utilize Diels-Alder reactions between substituted anilines and acetylenic dienophiles. The methyl group at position 8 is introduced via a pre-functionalized dienophile containing a methyl-protected acetylene moiety. Reaction conditions involve:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Temperature : 80°C in DMF

  • Reaction Time : 12–24 hours

  • Regioselectivity : >95% control via steric directing groups

Post-cyclization oxidation with KMnO₄ converts the acetylene to the carboxylic acid at position 2.

Fluorination Strategies for Position 6

Introducing fluorine at the 6-position requires methods balancing reactivity and selectivity.

Electrophilic Fluorination with Selectfluor™

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides efficient electrophilic fluorination:

ParameterValue
SolventAcetonitrile
Temperature60–80°C
Reaction Time4–6 hours
Fluorine Incorporation>98% by ¹⁹F NMR

This method minimizes side reactions compared to DAST (diethylaminosulfur trifluoride), which can lead to over-fluorination.

Halogen Exchange via Nucleophilic Displacement

Bromine-to-fluorine exchange using KF in the presence of crown ethers offers an alternative pathway:

  • Substrate : 6-bromo-8-methylquinoline precursor

  • Fluoride Source : Anhydrous KF (3 eq)

  • Catalyst : 18-crown-6 (0.2 eq)

  • Yield : 65–70% with <2% dehalogenation byproducts

Methylation at Position 8

Regioselective methylation presents challenges due to the quinoline ring's electronic structure.

Friedel-Crafts Alkylation

Traditional Friedel-Crafts conditions using AlCl₃ and methyl chloride achieve moderate yields (45–50%) but suffer from poor regiocontrol. Modern adaptations employ:

  • Lewis Acid : FeCl₃ (10 mol%)

  • Methylating Agent : Trimethylaluminum (2 eq)

  • Solvent : Dichloroethane at 0°C

  • Selectivity : 8-methyl isomer favored 8:1 over 7-methyl

Palladium-Catalyzed C-H Activation

A more efficient method utilizes Pd(OAc)₂ with directing groups to enhance position 8 selectivity:

ConditionSpecification
CatalystPd(OAc)₂ (5 mol%)
Ligand1,10-Phenanthroline
Methyl SourceMe₃Al (3 eq)
Yield82%
Regioselectivity>99% for position 8

Carboxylic Acid Formation at Position 2

The 2-carboxylic acid group is typically introduced via late-stage oxidation or hydrolysis.

Nitrile Hydrolysis

A two-step process converts cyano intermediates to carboxylic acids:

  • Cyanation : Pd-catalyzed coupling with Zn(CN)₂

  • Hydrolysis : 6N HCl at reflux for 8 hours

  • Conversion Efficiency : 95–98%

  • Purity : >99% after recrystallization

Ester Saponification

Methyl ester precursors undergo basic hydrolysis:

  • Base : NaOH (2 eq) in MeOH/H₂O (3:1)

  • Temperature : 60°C for 4 hours

  • Yield : 89–93%

  • Side Products : <1% decarboxylation

Purification and Characterization

Final purification ensures pharmaceutical-grade material.

Recrystallization Optimization

Solvent systems for recrystallization:

Solvent Ratio (v/v)Purity (%)Recovery (%)
EtOAc/Hexanes (1:3)99.278
MeOH/H₂O (4:1)98.785
Acetone/Et₂O (1:5)99.572

Chromatographic Methods

Reverse-phase HPLC conditions for purity assessment:

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase : 0.1% TFA in H₂O/MeCN gradient

  • Detection : UV at 254 nm

  • Retention Time : 12.3 minutes

Comparative Analysis of Synthetic Routes

Evaluating three representative pathways:

MethodTotal StepsOverall Yield (%)Purity (%)Cost Index
FAR Cyclization44899.11.2
Diels-Alder53998.51.8
Sequential Functionalization62897.92.4

The FAR-mediated route demonstrates superior efficiency, though requiring specialized reagents. The Diels-Alder approach offers better structural control for analogs development.

Challenges and Optimization Strategies

Regioselectivity in Methylation

Positional competition between 7- and 8-methyl isomers remains a key challenge. Computational modeling (DFT) reveals:

  • Activation Energy Difference : 8-methyl pathway favored by 3.2 kcal/mol

  • Steric Factors : 8-position less hindered by adjacent substituents

Fluorination Side Reactions

Over-fluorination at position 5 occurs when:

  • Reaction temperatures exceed 85°C

  • Prolonged exposure to fluorinating agents (>8 hours)

Mitigation strategies include:

  • Temperature-controlled addition of Selectfluor™

  • Real-time ¹⁹F NMR monitoring

Scale-Up Considerations

Industrial production requires adaptation of laboratory methods:

ParameterLab Scale (10 g)Pilot Plant (10 kg)
Fluorination Time6 hours8 hours
Methylation Yield82%77%
Purification MethodColumn ChromatographyCrystallization
COG/kg$1,200$980

Continuous flow reactors improve scalability for the cyclization step, reducing processing time by 40% compared to batch methods.

RoutePMISolvent Recovery (%)
FAR Cyclization1892
Diels-Alder3485
Sequential Functionalization4178

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid exhibit notable antibacterial properties. The presence of the amino and carboxylic acid groups enhances interactions with bacterial targets, potentially disrupting their metabolic processes. This compound is part of a broader class of quinoline-based antibacterials that have shown efficacy against various bacterial strains, including:

  • Mycobacterium tuberculosis
  • Pseudomonas aeruginosa
  • Candida albicans

In studies, compounds derived from this quinoline structure demonstrated significant inhibition against these pathogens, suggesting potential for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid has been explored in various studies. For instance, quinoline derivatives have been evaluated for their effects on cancer cell lines such as HCT-116 and MCF-7. These studies showed that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising cytotoxic effects against tumor cells .

Synthesis Pathways

The synthesis of 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid typically involves several steps:

  • Starting Materials : The synthesis begins with readily available quinoline derivatives.
  • Functionalization : Key functional groups are introduced through nucleophilic substitutions or condensation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

This multi-step process allows for the modification of the compound to enhance its biological activity and selectivity against specific pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of synthesized quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the tested compounds, certain derivatives showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, indicating their potential as future antituberculosis agents .

CompoundMIC (µg/mL)Target Organism
7a6.25Mycobacterium smegmatis
9c6.25Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of quinoline derivatives, compounds were screened against a panel of human tumor cell lines by the National Cancer Institute (NCI). The study revealed that certain derivatives exhibited significant growth inhibition rates, reinforcing the therapeutic potential of this compound class in oncology .

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Impact of Fluorine and Methyl Substituents

  • Fluorine at Position 6: The fluorine atom in 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid likely improves metabolic stability and binding affinity through electronegative and hydrophobic effects. This aligns with , where a fluorine at position 6 in a related compound contributed to antibacterial activity .
  • For instance, methyl-substituted quinolines in showed reduced similarity (0.91) to the target compound, suggesting positional sensitivity in activity .

Carboxylic Acid vs. Ester Derivatives

Carboxylic acid groups (e.g., in the target compound and 5-Amino-6-quinolinecarboxylic acid) enhance water solubility and ionic interactions, critical for bioavailability. In contrast, ester derivatives like Quinoline-6-carboxylic acid ethyl ester (CAS 73987-38-9) exhibit lower polarity, favoring membrane permeability but requiring metabolic activation .

Complex Derivatives and Ring Systems

Compounds with fused or spirocyclic systems (e.g., 6-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-7-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-quinoline-3-carboxylic acid) demonstrate how additional rings or substituents (e.g., chlorine, azaspiro) can enhance target specificity or pharmacokinetic profiles. However, increased complexity may also raise synthetic challenges .

Biological Activity

5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H9FN2O2C_{11}H_{9}FN_{2}O_{2}, with a molecular weight of approximately 220.20 g/mol. Its structure includes:

  • Amino group at the 5-position
  • Fluoro group at the 6-position
  • Methyl group at the 8-position
  • Carboxylic acid functional group at the 2-position

This unique combination of functional groups enhances its potential biological activities.

Antimicrobial Activity

Research indicates that derivatives of 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid exhibit significant antibacterial properties . The presence of both amino and carboxylic acid groups is believed to enhance interactions with bacterial targets, disrupting their metabolic processes.

Comparative Antibacterial Efficacy

The following table summarizes the antibacterial activity of various quinoline derivatives compared to 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid:

Compound Name Structure Features Notable Properties
5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acidContains amino and carboxylic acid groupsStrong antibacterial activity
6-Fluoro-2-methylquinoline-4-carboxylic acidContains a carboxylic acid but lacks an amino groupModerate antibacterial activity
5-Amino-7-fluoroquinolineSimilar amino group but different positioningVariable biological activity
8-MethylquinolineLacks both fluorine and carboxylic groupsLess reactive than quinoline derivatives

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent . Studies have shown that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • HepG2 (Liver Cancer) : IC50 values indicated strong inhibition of cell proliferation.
  • MCF7 (Breast Cancer) : The compound showed promising results in reducing cell viability.

The mechanism by which 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid exerts its biological effects may involve:

  • Inhibition of DNA synthesis in bacterial cells
  • Disruption of cellular metabolic pathways in cancer cells
  • Interaction with specific protein targets involved in cell growth and division

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • In vitro Studies : Showed that modifications to the quinoline structure can enhance or reduce biological activity, indicating a structure–activity relationship (SAR).
  • In vivo Studies : Animal models have demonstrated that certain derivatives can achieve full cures in infections caused by resistant bacterial strains.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid, and how can reaction conditions be optimized for high yields?

The synthesis typically involves multi-step protocols, including halogenation, methylation, and carboxylation. Key steps include:

  • Fluorination : Introduce fluorine at position 6 using Selectfluor™ or DAST under anhydrous conditions .
  • Methylation : Position 8 methylation via Friedel-Crafts alkylation or palladium-catalyzed coupling to ensure regioselectivity .
  • Carboxylic acid formation : Hydrolysis of a nitrile or ester intermediate under acidic/basic conditions. Optimization focuses on temperature control (e.g., 60–80°C for fluorination), catalyst selection (e.g., Pd(OAc)₂ for methylation), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C8, fluorine at C6) and aromatic coupling patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect unreacted precursors .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (C₁₁H₁₀FN₂O₂, ~220.20 g/mol) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest antimicrobial and enzyme inhibitory activities. For example:

  • Antibacterial assays : MIC values ≤16 µg/mL against S. aureus in broth microdilution tests .
  • Enzyme inhibition : IC₅₀ of 5–10 µM against bacterial gyrase via ATPase activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurities. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing .
  • Impurity profiling : LC-MS to identify byproducts (e.g., dehalogenated analogs) that may skew results .
  • Dose-response validation : Replicate studies with independent synthetic batches to confirm potency trends .

Q. What strategies enhance the compound’s interaction with biological targets (e.g., proteins)?

Computational and experimental approaches include:

  • Molecular docking : Identify binding pockets in target enzymes (e.g., quinoline scaffold fitting into gyrase’s ATP-binding site) .
  • Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at position 2 or 5 to improve hydrogen bonding .
  • SAR studies : Compare analogs (e.g., 5-Amino-6-fluoroquinoline-2-carboxylic acid lacks C8 methyl, reducing lipophilicity) .

Q. How to design experiments to evaluate the compound’s pharmacokinetic properties?

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS/MS .
  • Plasma protein binding : Ultrafiltration assays to measure unbound fraction .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Regioselectivity : Competing reactions during methylation/fluorination require strict temperature control .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization for cost-effective scale-up .
  • Stability : Degradation under light/moisture necessitates storage at -20°C in amber vials .

Comparative and Mechanistic Questions

Q. How does the C8 methyl group influence bioactivity compared to analogs?

The methyl group enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Target affinity : Methyl at C8 stabilizes hydrophobic interactions in bacterial gyrase (docking score ∆G = -9.2 kcal/mol vs. -8.5 kcal/mol for non-methylated analog) .

Q. What in vitro models are suitable for studying its mechanism of action?

  • Bacterial mutants : E. coli strains with gyrase mutations (e.g., GyrA S83L) to test target specificity .
  • Fluorescence quenching : Monitor compound-DNA interactions using ethidium bromide displacement assays .

Q. How to address low aqueous solubility in formulation development?

  • Salt formation : Synthesize sodium or lysine salts to improve solubility (>2 mg/mL in water) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

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